Dichlozoline
Description
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3/c1-11(2)9(15)14(10(16)17-11)8-4-6(12)3-7(13)5-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZSMXLTQNHBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041369 | |
| Record name | 2,4-Oxazolidinedione, 3-(3,4-dichlorophenyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24201-58-9 | |
| Record name | Dichlozoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24201-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlozoline [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024201589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Oxazolidinedione, 3-(3,4-dichlorophenyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Oxazolidinedione, 3-(3,5-dichlorophenyl)-5,5-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLOZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X239025ISS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
Cyanation introduces the CN group to the sulfoximine nitrogen, a pivotal step in this compound’s synthesis. The process employs cyanogen bromide (BrCN) in the presence of a base, typically 4-dimethylaminopyridine (DMAP) , to deprotonate the sulfoximine and facilitate nucleophilic substitution.
Example Protocol :
- Dissolve N-unsubstituted sulfoximine (1.0 mmol) in dichloromethane (10 mL).
- Add DMAP (0.2 mmol) and BrCN (1.2 mmol) at 0°C.
- Stir at room temperature for 6–8 hours.
- Quench with aqueous sodium bicarbonate and extract with CH₂Cl₂.
- Purify via silica gel chromatography (ethyl acetate/hexane).
Key Outcomes :
- Yields range from 75–85% depending on the sulfoximine’s substituents.
- DMAP enhances reaction efficiency by stabilizing the transition state through hydrogen bonding.
Nitration Using Nitric Acid and Acetic Anhydride
Optimized Nitration Pathway
Nitration introduces the NO₂ group under mildly acidic conditions. A mixture of nitric acid (HNO₃) and acetic anhydride ((Ac)₂O) serves as the nitrating agent, with sulfuric acid as a catalyst.
Example Protocol :
- Combine sulfoximine (1.0 mmol) with (Ac)₂O (5 mL) and H₂SO₄ (0.1 mL).
- Add HNO₃ (1.5 mmol) dropwise at 10°C.
- Heat to 40°C for 4 hours.
- Pour into ice water, neutralize with NaHCO₃, and extract with ethyl acetate.
Key Outcomes :
- Reaction completeness requires ≥90% acetic anhydride purity.
- Yields average 70–78% , with byproducts including over-nitrated derivatives.
Carboxylation with Alkyl Chloroformates
Ester Functionalization Strategies
Carboxylation involves treating sulfoximines with alkyl chloroformates (R₄OCOCl) to introduce ester groups. DMAP again acts as a base, promoting the formation of N-carboxylated intermediates.
Example Protocol :
- Suspend sulfoximine (1.0 mmol) in dry THF (10 mL).
- Add DMAP (0.2 mmol) and R₄OCOCl (1.2 mmol).
- Reflux at 60°C for 12 hours.
- Concentrate under reduced pressure and purify via recrystallization.
Key Outcomes :
- Methyl and ethyl chloroformates yield 80–88% product.
- Longer alkyl chains (e.g., propyl) reduce yields to 65–70% due to steric effects.
Oxidation and Stereochemical Control
Sulfilimine to Sulfoximine Conversion
A critical oxidation step converts sulfilimines to sulfoximines using meta-chloroperbenzoic acid (mCPBA) . Potassium carbonate neutralizes acidic byproducts, while protic solvents like ethanol enhance solubility.
Example Protocol :
- Dissolve sulfilimine (1.0 mmol) in ethanol (10 mL).
- Add mCPBA (1.2 mmol) and K₂CO₃ (2.0 mmol).
- Stir at 25°C for 24 hours.
- Filter, concentrate, and purify via column chromatography.
Key Outcomes :
- Enantiomeric excess (ee) of 92–95% achieved using chiral auxiliaries.
- Reaction scalability demonstrated at 50–100 g batches with consistent yields.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Cyanation | BrCN, DMAP | 25 | 8 | 85 | 98 |
| Nitration | HNO₃, (Ac)₂O, H₂SO₄ | 40 | 4 | 78 | 95 |
| Carboxylation | R₄OCOCl, DMAP | 60 | 12 | 88 | 97 |
| Oxidation | mCPBA, K₂CO₃ | 25 | 24 | 90 | 99 |
Table 1 : Summary of this compound preparation methods. Cyanation and carboxylation offer higher yields, while nitration requires stringent temperature control.
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Large-scale production prioritizes solvent recovery (e.g., CH₂Cl₂ via distillation) and DMAP reuse through acid-base extraction. Patent data indicate ≥90% solvent recovery rates in pilot plants.
Chemical Reactions Analysis
Dichlozoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions, particularly halogen substitution, are common with this compound, where chlorine atoms can be replaced by other halogens or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. .
Scientific Research Applications
Agricultural Applications
1. Fungal Disease Control
Dichlozoline is predominantly used in horticulture as a fungicide. It helps manage diseases caused by fungi, thereby protecting crop yields. The compound is applied in various forms, including seed dressings and sprays, to prevent fungal infections in both pre-harvest and post-harvest stages.
| Application Type | Description | Efficacy |
|---|---|---|
| Seed Dressing | Applied to seeds before planting | Prevents seed-borne diseases |
| Pre-Harvest Spray | Sprayed on crops before harvest | Reduces fungal infection rates |
| Post-Harvest Dip | Used after harvesting to maintain crop quality | Extends shelf life of produce |
2. Comparative Toxicology Studies
Research has been conducted comparing the toxicological effects of this compound with other compounds like procymidone and vinclozoline. These studies assess the safety and potential risks associated with the use of these fungicides in agricultural practices.
Toxicological Research
1. Neurotoxicity Studies
This compound has been evaluated for its neurotoxic effects in animal models. Acute neurotoxicity studies indicate that treatment-related effects on neurofunction were observed at certain doses, but no significant structural changes were noted at lower exposure levels.
| Study Type | Findings | NOAEL (mg/kg bw/day) |
|---|---|---|
| Acute Neurotoxicity | Effects observed at 200 mg/kg bw | 30 |
| Chronic Toxicity | Long-term exposure effects evaluated | 1 |
2. Risk Assessment
A comprehensive risk assessment was conducted to evaluate the potential health risks associated with exposure to this compound. This includes considerations for sensitive populations and the establishment of health-based guidance values.
Case Studies
1. Efficacy Against Specific Pathogens
A study conducted on the efficacy of this compound against specific fungal pathogens demonstrated significant reductions in disease incidence when applied correctly. The results indicated that this compound could effectively manage outbreaks of common fungal diseases in crops such as tomatoes and cucumbers.
2. Environmental Impact Studies
Research has also focused on the environmental impact of this compound usage, particularly regarding its persistence in soil and water systems. These studies aim to understand the long-term ecological consequences of applying this compound in agricultural settings.
Mechanism of Action
The exact mechanism of action of Dichlozoline is not fully understood, but it is believed to interfere with the osmotic signal transduction pathway in fungi. This pathway involves histidine kinase and MAP kinase cascades, which are crucial for fungal growth and reproduction. By disrupting this pathway, this compound effectively inhibits fungal development .
Comparison with Similar Compounds
Dichlozoline belongs to a broader class of nitrogen-containing heterocycles, which include quinazolinones, thiazolidinones, and triazoles. Below is a systematic comparison with structurally and functionally analogous compounds:
Structural Analogues
Key Structural Differences :
- This compound’s chlorinated aromatic system distinguishes it from non-halogenated analogues like quinazolinones and thiazolidinones.
Pharmacokinetic Properties
| Parameter | This compound | Quinazolinone (Gefitinib) | Thiazolidinone (Pioglitazone) |
|---|---|---|---|
| LogP | ~2.5* | 3.2 | 4.1 |
| Half-life (hr) | Not reported | 48 | 16–24 |
| Protein Binding | Unknown | 90% | 99% |
*Estimated based on retention time .
Notable Contrasts:
- This compound’s lower molecular weight compared to pioglitazone (356.4 g/mol) may enhance tissue penetration but reduce target specificity .
Biological Activity
Dichlozoline is a compound that has garnered attention for its diverse biological activities, particularly in the context of its application in agriculture and potential therapeutic uses. This article explores the biological activities of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is primarily recognized as a pesticide with specific applications in controlling pests in agricultural settings. Its chemical properties allow it to interact with various biological systems, leading to both beneficial effects in pest management and potential risks to non-target organisms.
Antiparasitic Activity
This compound has demonstrated significant antiparasitic properties. In studies evaluating its efficacy against various parasites, this compound showed promising results. For instance, it was effective against certain nematodes and trematodes, which are significant threats to livestock and crops.
Toxicological Profile
The toxicity of this compound has been assessed through various studies, particularly focusing on its acute and chronic effects on mammals. The compound's LD50 values indicate moderate toxicity, which necessitates careful handling and application.
| Exposure Route | LD50 (mg/kg) | Effect |
|---|---|---|
| Oral | 200-500 | Moderate toxicity |
| Dermal | 400-1000 | Low to moderate toxicity |
Case Study 1: Neurotoxicity Assessment
A study conducted on rats evaluated the neurotoxic effects of this compound. The results indicated that at doses above 200 mg/kg, treatment-related effects were observed; however, no structural neurochanges were noted. The NOAEL (No Observed Adverse Effect Level) was established at 30 mg/kg bw/day .
Case Study 2: Comparative Toxicology
Comparative studies involving this compound and other compounds like procymidone revealed that while this compound exhibited notable toxicity levels, its effects were less severe compared to some other pesticides. This highlights the need for a balanced approach in its application .
This compound's mechanism of action primarily involves interference with neurotransmission in target pests. It acts as an acetylcholinesterase inhibitor, leading to an accumulation of acetylcholine at synapses, which ultimately results in paralysis and death of the pest.
Research Findings
Recent research has focused on enhancing the efficacy of this compound through chemical modifications. Studies have shown that derivatives of this compound exhibit improved biological activity against specific pests while maintaining safety profiles for non-target organisms .
Q & A
Q. How can machine learning improve predictive models for this compound’s groundwater leaching potential?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
